
4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxolane moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives in cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, OsO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acid catalysts like toluenesulfonic acid for acetalization
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the thiophene and aldehyde functionalities.
1,3-Dioxane: Another related compound with a six-membered ring structure, offering different stability and reactivity profiles.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is unique due to the combination of the dioxolane ring, thiophene ring, and aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6-8(5-11)9(7(2)14-6)10-12-3-4-13-10/h5,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYEYCAKNPYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C2OCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2661530.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2661531.png)
![N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2661532.png)
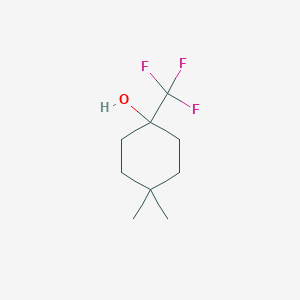
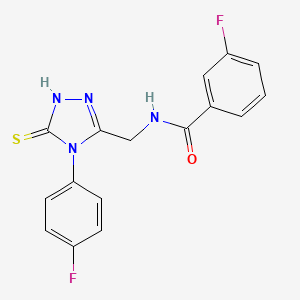
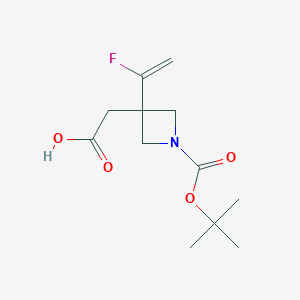
![ethyl 4-amino-3-[3-(methylsulfanyl)phenyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2661542.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
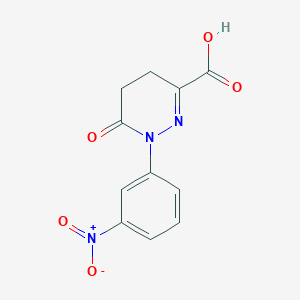
![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)
![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)
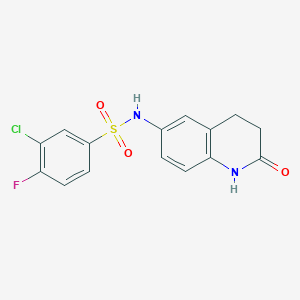
![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)
